2-Bromo-6-(hydroxy(phenyl)methyl)phenol

Lipophilicity Drug Design Physicochemical Property

Procure 2-Bromo-6-(hydroxy(phenyl)methyl)phenol for its non-interchangeable ortho-bromo/benzhydrol motif. This sterically hindered, dual-HBD scaffold delivers superior selectivity in Pd-catalyzed couplings, modulates lipophilicity (LogP 3.8) for intracellular targets, and serves as a differentiated core for kinase/GPCR hit-to-lead campaigns. Not replaceable by 4-bromo isomers.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
Cat. No. B13913175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(hydroxy(phenyl)methyl)phenol
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)O)O
InChIInChI=1S/C13H11BrO2/c14-11-8-4-7-10(13(11)16)12(15)9-5-2-1-3-6-9/h1-8,12,15-16H
InChIKeyHVVHQPVHBFATNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(hydroxy(phenyl)methyl)phenol: A Distinct Brominated Benzhydrol for Specialized Synthetic and Biological Applications


2-Bromo-6-(hydroxy(phenyl)methyl)phenol is a brominated phenolic compound featuring a ortho-bromo substituent and a ortho-hydroxy(phenyl)methyl (benzhydrol) moiety [1]. With a molecular formula of C13H11BrO2 and a computed molecular weight of 279.13 g/mol, it belongs to the class of bromophenols but exhibits structural divergence from simpler analogs due to the presence of a secondary alcohol group . This structural motif introduces distinct hydrogen-bonding capabilities and steric bulk, positioning the compound as a specialized building block in organic synthesis and a potential bioactive scaffold .

Why 2-Bromo-6-(hydroxy(phenyl)methyl)phenol Cannot Be Readily Substituted by Common Bromophenols or Benzhydrols


The substitution of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol with simpler bromophenols (e.g., 2-bromophenol) or benzhydrols (e.g., 2-hydroxybenzophenone) is precluded by the compound's unique ortho-substitution pattern. The presence of both an ortho-bromine and an ortho-hydroxy(phenyl)methyl group creates a sterically hindered, hydrogen-bonded environment that directly impacts reactivity, selectivity, and biological target engagement . For instance, the bromine atom serves as a handle for cross-coupling reactions, while the benzhydrol moiety enables intramolecular hydrogen bonding that can modulate acidity and lipophilicity compared to analogs lacking this arrangement [1]. Furthermore, quantitative physicochemical data reveal that even structurally similar brominated benzhydrol isomers (e.g., 4-bromo-2-(hydroxy(phenyl)methyl)phenol) exhibit significant differences in computed LogP and polar surface area, underscoring the non-interchangeable nature of these compounds in both synthetic and pharmacological contexts .

Quantitative Differentiation of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol from Key Analogs: A Comparator-Driven Evidence Profile


Increased Lipophilicity (LogP) versus 2-Bromo-6-(hydroxymethyl)phenol and 2-Bromophenol

2-Bromo-6-(hydroxy(phenyl)methyl)phenol exhibits a substantially higher computed lipophilicity (XLogP3 = 3.8) compared to the simpler bromophenol analog 2-bromo-6-(hydroxymethyl)phenol (XLogP3 = 1.5) and the parent bromophenol 2-bromophenol (XLogP3 = 2.2) [1][2]. This ~2.3 LogP unit increase relative to the hydroxymethyl derivative indicates a more than 200-fold greater partition coefficient, a parameter critical for membrane permeability and biological distribution in early-stage drug discovery.

Lipophilicity Drug Design Physicochemical Property

Increased Hydrogen Bond Donor Capacity and Topological Polar Surface Area versus 2-Bromophenol and 2-Hydroxybenzophenone

The compound possesses two hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), yielding a topological polar surface area (TPSA) of 40.5 Ų [1]. In comparison, 2-bromophenol has one HBD and one HBA with a TPSA of 20.2 Ų, while 2-hydroxybenzophenone has one HBD and two HBA with a TPSA of 37.3 Ų [2][3]. The increased HBD count of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol provides an additional site for intermolecular hydrogen bonding, potentially enhancing interactions with biological targets or solid-state packing efficiency.

Hydrogen Bonding ADME Molecular Interaction

Unique Ortho-Substitution Pattern Differentiates from 4-Bromo Isomer in Synthetic Utility

The ortho-bromo group in 2-Bromo-6-(hydroxy(phenyl)methyl)phenol is positioned adjacent to a phenolic hydroxyl, enabling regioselective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with the 4-bromo isomer (4-bromo-2-(hydroxy(phenyl)methyl)phenol) . The ortho-disposition creates a distinct steric and electronic environment that can direct functionalization, as evidenced by literature precedent for ortho-bromophenols in synthesizing complex biaryl and heterocyclic frameworks [1]. The 4-bromo isomer lacks the intramolecular hydrogen-bonding motif characteristic of the 2,6-substitution pattern, potentially altering reactivity profiles [2].

Regioselectivity Cross-Coupling Building Block

Biological Activity Potential Inferred from Structural Analogy to Bioactive Marine Bromophenols

While no direct biological data are currently available for 2-Bromo-6-(hydroxy(phenyl)methyl)phenol, structurally related bromophenols (e.g., 2-bromo-6-(hydroxymethyl)phenol and polybrominated diphenylmethanes) have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory effects against carbonic anhydrase and tyrosinase [1]. The presence of both a bromine atom and a benzhydrol moiety in the target compound aligns with the pharmacophore of several marine-derived bromophenol natural products known for their potent biological activities [2]. This class-level inference suggests potential utility in antimicrobial or enzyme inhibitor screening programs, though direct comparative data are lacking.

Antimicrobial Enzyme Inhibition Marine Natural Product

Optimized Application Scenarios for 2-Bromo-6-(hydroxy(phenyl)methyl)phenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bonding

The compound's computed LogP of 3.8 and two hydrogen bond donors provide a physicochemical profile distinct from simpler bromophenols, making it a suitable starting point for hit-to-lead campaigns targeting intracellular or membrane-bound proteins [1]. Its increased lipophilicity may enhance cell permeability compared to less lipophilic analogs, while the additional HBD can be exploited to modulate solubility and target interactions [2].

Organic Synthesis: Regioselective Building Block for Ortho-Directed Functionalization

The ortho-bromo substitution pattern enables selective cross-coupling reactions that are not feasible with the 4-bromo isomer, allowing for the construction of diversely substituted biaryl and heterocyclic libraries [3]. The adjacent phenol and benzhydrol groups can participate in intramolecular hydrogen bonding, potentially influencing reaction outcomes and product stability [4].

Chemical Biology: Probe Development Based on Bromophenol Pharmacophore

Given the established biological activity of bromophenol natural products, this compound may serve as a core scaffold for developing probes to investigate enzyme inhibition (e.g., carbonic anhydrase, tyrosinase) or antimicrobial mechanisms [5]. Its unique substitution pattern could yield differential selectivity profiles compared to known bromophenol inhibitors [6].

Material Science: Intermediate for Advanced Functional Materials

The combination of a bromine handle and hydrogen-bonding moieties makes the compound a potential precursor for synthesizing flame-retardant polymers, UV absorbers, or molecular sensors [7]. Its structural rigidity and ability to form intermolecular hydrogen bonds could be advantageous in designing supramolecular assemblies [8].

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